Antileishmanial Potency vs. Standard‑of‑Care Pentamidine – Class‑Level Inference from the Quinoline‑Thiadiazole Series
The quinoline‑thiadiazole scaffold to which the target compound belongs has demonstrated potent antileishmanial activity in vitro. In a study of 20 analogs, 16 compounds achieved IC50 values between 0.04 ± 0.01 µM and 5.60 ± 0.21 µM, all superior to the standard drug pentamidine (IC50 = 7.02 ± 0.09 µM) [1]. The most active analog (IC50 = 0.04 µM) was approximately 175‑fold more potent than pentamidine. However, the specific IC50 of 2‑hydroxy‑N‑[5‑(4‑methoxybenzyl)‑1,3,4‑thiadiazol‑2‑yl]quinoline‑4‑carboxamide has not been reported in the available primary literature.
| Evidence Dimension | In vitro antileishmanial IC50 |
|---|---|
| Target Compound Data | Not yet reported in peer‑reviewed literature |
| Comparator Or Baseline | Pentamidine: IC50 = 7.02 ± 0.09 µM; best‑in‑series analog: IC50 = 0.04 ± 0.01 µM |
| Quantified Difference | Potency advantage (class‑level) of up to ~175‑fold over pentamidine |
| Conditions | Leishmania promastigote in vitro assay (Almandil et al., 2019) |
Why This Matters
Procurement for antileishmanial screening programs should be benchmarked against this scaffold's demonstrated ability to outperform the clinical standard, though the exact potency of the target compound remains unvalidated.
- [1] Almandil, N.B., Taha, M., Rahim, F., et al. (2019) 'Synthesis of novel quinoline‑based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies', Bioorganic Chemistry, 85, pp. 109–116. doi: 10.1016/j.bioorg.2018.12.025. View Source
